N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H32N4O and its molecular weight is 320.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide, commonly referred to as compound 1 , is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C18H26N4O
Molecular Weight: 320.5 g/mol
CAS Number: 1385264-70-9
The compound features a piperidine core substituted with a 4-methylpiperazinyl group and a propynyl side chain, which are critical for its biological activity.
Research indicates that compound 1 exhibits significant activity as a Bruton's Tyrosine Kinase (BTK) inhibitor . BTK is crucial in the signaling pathways of B cells, making it a target for therapies against B cell malignancies and autoimmune diseases. The compound demonstrates an IC50 value of approximately 7 nM , indicating potent inhibition of BTK activity in vitro .
Table 1: Biological Activity Summary
Activity Type | Measurement | Reference |
---|---|---|
BTK Inhibition | IC50 = 7 nM | |
Cell Cycle Arrest | G1 Phase Arrest | |
Apoptosis Induction | PARP and Caspase 3 Cleavage |
In Vitro Studies
In studies involving TMD8 B cell lymphoma cells, compound 1 was shown to:
- Inhibit BTK Activation: Resulting in decreased proliferation rates.
- Induce Apoptosis: Marked by the cleavage of PARP and caspase 3, indicating that the compound triggers programmed cell death in malignant B cells.
- Cell Cycle Arrest: The compound caused a dose-dependent arrest at the G1 phase, which was associated with reduced levels of retinoblastoma protein (Rb) and cyclin D1 .
Therapeutic Implications
Given its potent inhibitory effects on BTK, compound 1 holds promise for the treatment of various B cell-related disorders, including:
- B Cell Malignancies: Such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
- Autoimmune Diseases: Conditions like rheumatoid arthritis where B cell signaling plays a significant role.
Case Studies
Recent clinical trials have explored the use of BTK inhibitors in treating hematological malignancies. For instance, compounds similar to this compound have demonstrated efficacy in patients resistant to traditional therapies, highlighting the need for further development and testing of this compound.
Table 2: Clinical Trial Outcomes
Propiedades
IUPAC Name |
N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O/c1-4-8-22-9-6-5-7-17(22)18(23)19-14-16(2)15-21-12-10-20(3)11-13-21/h1,16-17H,5-15H2,2-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOROOAKVCWZNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCCN1CC#C)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.